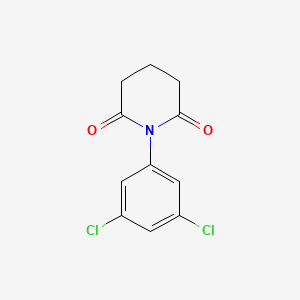

N-(3,5-Dichlorophenyl)glutarimide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3,5-Dichlorophenyl)glutarimide, also known as this compound, is a useful research compound. Its molecular formula is C11H9Cl2NO2 and its molecular weight is 258.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Agricultural Applications

Herbicidal Activity

N-(3,5-Dichlorophenyl)glutarimide has been identified as an effective herbicide. Research indicates that glutarimide derivatives exhibit potent herbicidal effects against a variety of weeds, especially in paddy fields. The compound acts by disrupting the growth of target plants while showing minimal phytotoxicity to crops such as rice and soybean .

Mechanism of Action

The herbicidal mechanism involves the inhibition of specific enzymes essential for plant metabolism. This selective action allows for effective weed management without harming desired crops, which is crucial for sustainable agriculture.

Case Study: Efficacy in Paddy Fields

A field study demonstrated the efficacy of this compound in controlling common paddy weeds. The application resulted in a significant reduction in weed biomass compared to untreated controls, confirming its potential as a valuable herbicide in rice cultivation.

Pharmacological Applications

Nephrotoxicity Studies

Research has explored the nephrotoxic potential of this compound compared to its succinimide counterpart. A study involving Fischer 344 rats revealed that while N-(3,5-Dichlorophenyl)succinimide caused kidney damage, this compound did not significantly alter renal function or morphology . This finding suggests that the glutarimide variant may be safer for therapeutic applications.

Potential Therapeutic Uses

The compound has been investigated for its role in drug development, particularly as a scaffold for synthesizing new therapeutic agents. The structural characteristics of this compound make it a candidate for developing drugs targeting various diseases due to its biological activity profile.

Antifungal Properties

This compound exhibits antifungal activity against several pathogens. Studies have shown that modifications on the benzene moiety enhance antifungal efficacy against fungi such as Sclerotinia sclerotiorum and Botrytis cinerea. These compounds have demonstrated broad-spectrum antimicrobial properties in both in vitro and greenhouse tests .

Research Findings Summary Table

Conclusion and Future Directions

This compound shows promise across multiple applications, particularly in agriculture as a herbicide and in pharmacology due to its safety profile compared to other derivatives. Future research should focus on optimizing its chemical structure to enhance efficacy and safety further while exploring its potential in new therapeutic avenues.

化学反応の分析

Amidation

-

Reagents : Glutaric acid derivatives react with 3,5-dichloroaniline in the presence of activating agents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC, HATU) .

-

Conditions :

-

Product : Intermediate amide precursor forms before cyclization.

Cyclization

Table 1: Synthesis Methods and Conditions

| Reaction Type | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Amidation | SOCl₂, DCC, HATU, triethylamine, 0–30°C | Amide precursor | |

| Cyclization | Thionyl chloride, reflux (40–160°C) | N-(3,5-Dichlorophenyl)glutarimide |

Hydrolysis Reaction

The glutarimide ring undergoes hydrolysis to form N-(3,5-dichlorophenyl)glutaramic acid , a nephrotoxic metabolite :

-

Conditions : Aqueous acidic or basic environments.

-

Mechanism : Cleavage of the imide bond, producing the corresponding dicarboxylic acid derivative.

-

Biological Impact : The hydrolysis product induces renal tubular damage in Fischer 344 rats via reactive metabolites .

Metabolic Reactions

In biological systems, this compound undergoes cytochrome P450-mediated hydroxylation :

-

Key Enzymes : Phenobarbital-inducible P450 isozymes enhance the formation of hydroxylated metabolites .

-

Metabolites : Hydroxylation at the 2- or 3-position of the glutarimide ring generates reactive intermediates .

-

Toxicity Mechanism : These metabolites bind to renal proteins, contributing to oxidative stress and kidney injury .

Table 2: Hydrolysis vs. Metabolic Pathways

Comparative Analysis with Analogues

Structural modifications significantly alter toxicity:

-

N-(3,5-Dichlorophenyl)succinimide (NDPS) : Contains a succinimide ring; highly nephrotoxic in rats .

-

This compound : Glutarimide ring reduces nephrotoxicity compared to NDPS .

-

N-(3,5-Difluorophenyl)succinimide : Fluorine substitution abolishes toxicity, highlighting the role of halogen electronegativity .

Key Research Findings

-

Cytochrome P450 Modulation : Pretreatment with phenobarbital (P450 inducer) exacerbates renal damage, while 1-aminobenzotriazole (P450 inhibitor) attenuates toxicity .

-

Structure-Activity Relationship : The glutarimide ring’s larger size and flexibility reduce metabolic activation compared to succinimide analogues .

特性

CAS番号 |

32809-21-5 |

|---|---|

分子式 |

C11H9Cl2NO2 |

分子量 |

258.1 g/mol |

IUPAC名 |

1-(3,5-dichlorophenyl)piperidine-2,6-dione |

InChI |

InChI=1S/C11H9Cl2NO2/c12-7-4-8(13)6-9(5-7)14-10(15)2-1-3-11(14)16/h4-6H,1-3H2 |

InChIキー |

ZGZPBOAFKVGCKF-UHFFFAOYSA-N |

SMILES |

C1CC(=O)N(C(=O)C1)C2=CC(=CC(=C2)Cl)Cl |

正規SMILES |

C1CC(=O)N(C(=O)C1)C2=CC(=CC(=C2)Cl)Cl |

Key on ui other cas no. |

32809-21-5 |

同義語 |

N-(3,5-dichlorophenyl)glutarimide N-diClPh-GI |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。